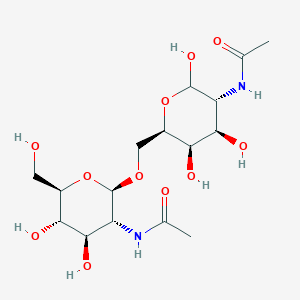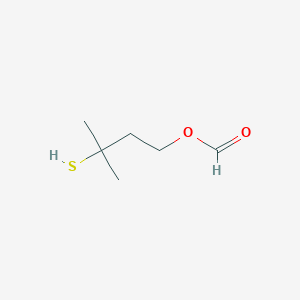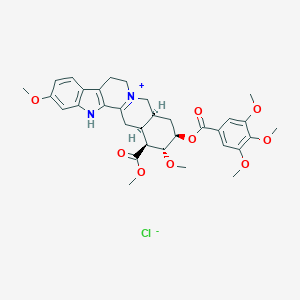
β-D-GlcNAc-(1→6)-D-GalpNAc
Übersicht
Beschreibung
beta-D-GlcpNAc-(1->6)-D-GalpNAc: is an amino disaccharide consisting of 2-acetamido-2-deoxy-beta-D-glucopyranose and 2-acetamido-2-deoxy-D-galactopyranose joined by a (1→6) glycosidic bond . This compound is a part of the glycan family and plays a significant role in various biological processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: beta-D-GlcpNAc-(1->6)-D-GalpNAc is used as a building block in the synthesis of complex glycans and glycoproteins. It is also used in the study of glycosylation processes and the development of glycan-based materials .
Biology: In biological research, this compound is used to study cell-cell interactions, signal transduction, and immune responses. It is also involved in the investigation of glycan structures on cell surfaces .
Medicine: It is also used in the study of diseases related to glycosylation disorders .
Industry: In the industrial sector, this compound is used in the production of bioactive materials, including biocompatible coatings and hydrogels. It is also utilized in the development of diagnostic tools and biosensors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GlcpNAc-(1->6)-D-GalpNAc typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactopyranose with 2-acetamido-2-deoxy-beta-D-glucopyranose. The reaction is catalyzed by glycosyltransferases under specific conditions to ensure the formation of the (1→6) glycosidic bond .
Industrial Production Methods: Industrial production of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that express the necessary glycosyltransferases. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: beta-D-GlcpNAc-(1->6)-D-GalpNAc can undergo oxidation reactions, typically using oxidizing agents like periodate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the acetamido group with other functional groups using specific reagents.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The compound can also influence the immune response by interacting with immune cell receptors .
Vergleich Mit ähnlichen Verbindungen
beta-D-GlcpNAc-(1->6)-D-GlcpNAc: An amino disaccharide consisting of two 2-acetamido-2-deoxy-beta-D-glucopyranose residues joined by a (1→6) glycosidic bond.
beta-D-GlcpNAc-(1->6)-GalNAc-ol: An amino disaccharide that is 2-acetamido-2-deoxy-D-galactitol in which the hydroxy group at position 6 of the galactitol moiety has been converted into the corresponding 2-acetamido-beta-D-glucopyranoside.
Uniqueness: beta-D-GlcpNAc-(1->6)-D-GalpNAc is unique due to its specific glycosidic linkage and the presence of both glucopyranose and galactopyranose units. This structural uniqueness allows it to participate in distinct biological processes and interactions compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQSCCJIAFAQX-CHCYTSQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436103 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452316-31-3 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)






![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)



